2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoroethyl and benzenesulfonyl groups, which contribute to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain applications. The benzenesulfonyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate can be compared with other similar compounds such as:
Bis(2,2,2-trifluoroethyl) carbonate: Used as an electrolyte additive in batteries.
(2,2,2-Trifluoroethyl)benzene: Known for its applications in organic synthesis.
2,2,2-Trifluoroethyl methacrylate: Used in the production of polymers and coatings.
The uniqueness of this compound lies in its specific combination of trifluoroethyl and benzenesulfonyl groups, which provide distinct reactivity and stability compared to other compounds.
Eigenschaften
CAS-Nummer |
63924-56-1 |
---|---|
Molekularformel |
C9H8F3NO4S |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C9H8F3NO4S/c10-9(11,12)6-17-8(14)13-18(15,16)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI-Schlüssel |
GSFAAKXTRZCUGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.